苯氧磺隆

描述

Fenoxasulfone is a novel rice herbicide that was discovered and developed by Kumiai Chemical Industry Co., Ltd . It displays excellent herbicidal activity against Echinochloa spp. and other annual weeds at 150-200 g a.i./ha with long residual activity . It has a favorable toxicological, ecotoxicological, and environmental profile .

Chemical Reactions Analysis

The action mechanism of Fenoxasulfone was studied by examining the inhibitory effects of this herbicide on the biosynthesis of very-long-chain fatty acids (VLCFAs) .

Physical And Chemical Properties Analysis

Fenoxasulfone is a white, odorless crystal with a melting point of 157.6℃ . Its solubility in water is 0.17 mg/L at 20 ℃, and its logPow is 3.30 at 25 ℃ .

科学研究应用

开发和除草活性

- 苯氧磺隆作为水稻除草剂:由久米爱化学工业株式会社发现和开发,苯氧磺隆是一种新型水稻除草剂,对稗草属和其他一年生杂草表现出很高的功效。它提供持久的残留活性,并且在毒性、生态毒理学和环境影响方面具有良好的特性。它抑制植物中超长链脂肪酸的生物合成,有助于提高粮食产量 (Fujinami 等,2019)。

作用机理

对超长链脂肪酸生物合成的抑制作用:苯氧磺隆已对其作用机理进行了研究,特别是其对植物中超长链脂肪酸 (VLCFA) 生物合成的抑制作用。这种抑制作用影响了稗子培养细胞中的脂肪酸谱,并抑制了植物中 VLCFA 伸长酶的活性。这表明苯氧磺隆是植物 VLCFAE 的强效抑制剂,并将其归类在除草剂抗性行动委员会的 K3 组中 (Tanetani 等,2011)。

异噁唑啉类除草剂的抑制机制:苯氧磺隆是一种异噁唑啉类除草剂,它能有效抑制 VLCFAE,这对于植物中 VLCFA 的生物合成至关重要。它可逆抑制植物 VLCFAE 的机制提出了一种新概念,不同于其他抑制 VLCFAE 的除草剂表现出的不可逆反应 (Tanetani, 2012)。

异噁唑啉类除草剂概述

- 异噁唑啉类除草剂的研究与开发:异噁唑基,包括吡氧磺隆和苯氧磺隆,代表了化学合成中的一个重要组。本文讨论了这些除草剂的作用机理,并综述了其他异噁唑啉类农药,突出了它们在该领域的意义 (张一碧,2015)。

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

Fenoxasulfone plays a significant role in biochemical reactions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition is achieved through its interaction with VLCFA elongase (VLCFAE) enzymes. Fenoxasulfone decreases the levels of VLCFAs such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids, while increasing the levels of their precursors, long-chain and medium-chain fatty acids like C18:0 and C15:0 . This interaction disrupts the normal elongation process of fatty acids, leading to the herbicidal effects observed in treated plants .

Cellular Effects

Fenoxasulfone affects various types of cells and cellular processes. In plant cells, it inhibits the biosynthesis of VLCFAs, which are essential components of cell membranes. This inhibition leads to a decrease in cell membrane integrity and function, ultimately causing cell death. Fenoxasulfone also impacts cell signaling pathways and gene expression related to fatty acid metabolism . The disruption of these cellular processes results in the effective control of weed growth in agricultural settings .

Molecular Mechanism

The molecular mechanism of fenoxasulfone involves its binding to VLCFAE enzymes, inhibiting their activity. This inhibition prevents the elongation of long-chain fatty acids into VLCFAs, disrupting the biosynthesis of essential fatty acids required for cell membrane formation and function . Fenoxasulfone’s inhibition of VLCFAE activity is both time-dependent and time-independent, suggesting multiple modes of interaction with the enzyme . This dual mechanism of action enhances its herbicidal efficacy and contributes to its long residual activity in the field .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fenoxasulfone have been observed to change over time. The compound exhibits stability under various environmental conditions, maintaining its herbicidal activity for extended periods. Studies have shown that fenoxasulfone remains effective in controlling weeds for up to 60-70 days after application . Additionally, the degradation of fenoxasulfone in soil and water is relatively slow, contributing to its long-term efficacy . Prolonged exposure to fenoxasulfone may lead to the development of resistance in some weed species .

Dosage Effects in Animal Models

The effects of fenoxasulfone vary with different dosages in animal models. At low doses, fenoxasulfone exhibits minimal toxicity and adverse effects. At higher doses, it can cause neurotoxic effects and other toxicological concerns . Studies in animal models have shown that fenoxasulfone’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects . It is essential to determine the appropriate dosage to minimize potential risks while maintaining its herbicidal efficacy .

Metabolic Pathways

Fenoxasulfone is involved in several metabolic pathways, primarily related to the biosynthesis and degradation of fatty acids. It interacts with VLCFAE enzymes, inhibiting their activity and disrupting the elongation of long-chain fatty acids into VLCFAs . This inhibition affects the overall metabolic flux of fatty acids, leading to changes in metabolite levels within the plant cells . The metabolic pathways influenced by fenoxasulfone are crucial for its herbicidal activity and long-term efficacy .

Transport and Distribution

Within cells and tissues, fenoxasulfone is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, including leaves and stems . Fenoxasulfone’s low solubility in water and strong adsorption by soil particles contribute to its stability and prolonged activity in the field . The compound’s distribution within the plant is essential for its effective control of weeds, as it needs to reach target sites to exert its herbicidal effects .

Subcellular Localization

Fenoxasulfone’s subcellular localization is primarily within the endoplasmic reticulum, where VLCFAE enzymes are located . This localization is crucial for its inhibitory effects on VLCFA biosynthesis. Fenoxasulfone’s interaction with VLCFAE enzymes within the endoplasmic reticulum disrupts the normal elongation process of fatty acids, leading to the accumulation of precursor fatty acids and a decrease in VLCFA levels . This subcellular localization is essential for its herbicidal activity and overall efficacy in controlling weed growth .

属性

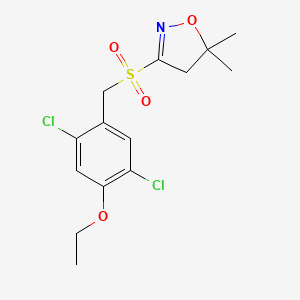

IUPAC Name |

3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZDIIWZVQMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024189 | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639826-16-7 | |

| Record name | Fenoxasulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of Fenoxasulfone in plants?

A1: Fenoxasulfone acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. [, , ] This disruption of VLCFA synthesis leads to the accumulation of long-chain and medium-chain fatty acids, ultimately interfering with crucial plant growth and development processes. [, ]

Q2: Which enzyme does Fenoxasulfone target to exert its herbicidal effects?

A2: Fenoxasulfone specifically targets very-long-chain fatty acid elongases (VLCFAEs). [, , , ] These enzymes are essential for the elongation steps in the VLCFA biosynthetic pathway. Notably, Fenoxasulfone effectively inhibits VLCFAE activity in both susceptible weed species and model organisms like Arabidopsis. [, ]

Q3: How does the inhibition of VLCFAEs by Fenoxasulfone differ from other herbicides targeting the same pathway?

A3: Interestingly, Fenoxasulfone exhibits a distinct inhibition mechanism compared to other well-known VLCFAE-inhibiting herbicides, such as chloroacetamides. While chloroacetamides are known to bind irreversibly to VLCFAEs, studies indicate that Fenoxasulfone's inhibition of VLCFAEs is time-independent and potentially reversible. [, , ] This unique feature sets it apart from other herbicides in its class and warrants further investigation to fully elucidate its mode of action.

Q4: Fenoxasulfone belongs to which chemical class of herbicides, and what other herbicide shares this classification and a similar mode of action?

A4: Both Fenoxasulfone and Pyroxasulfone are classified as sulfonylisoxazoline herbicides. [, ] They are known to potently inhibit VLCFAE. []

Q5: How effective is Fenoxasulfone against specific weed species, and what practical applications does this effectiveness offer?

A5: Fenoxasulfone displays excellent herbicidal activity against Echinochloa species (commonly known as barnyard grass) and other prevalent annual weeds. [] It is particularly effective at low application rates (150–200 g a.i./ha) and offers long-lasting residual control. [] These properties make it a valuable tool for rice farmers dealing with these aggressive weed species.

Q6: What analytical methods are commonly employed to detect and quantify Fenoxasulfone residues in agricultural products?

A6: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC/UVD) is a widely used method for analyzing Fenoxasulfone residues in various agricultural commodities like rice, apples, potatoes, peppers, and jujubes. [] This technique offers the sensitivity and selectivity needed to ensure food safety and monitor environmental levels of this herbicide.

Q7: What are the implications of Fenoxasulfone's unique mode of action for the future development of VLCFAE-inhibiting herbicides?

A7: The discovery of Fenoxasulfone's distinct, potentially reversible inhibition mechanism challenges existing assumptions about VLCFAE-inhibitors. [, , ] This finding opens up exciting avenues for researchers to explore novel chemical structures and optimize future herbicides targeting the VLCFAE pathway, potentially leading to more effective and environmentally friendly weed control solutions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)